molecular formula C18H16N2O3S B2758249 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 906722-26-7

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2758249
CAS RN: 906722-26-7
M. Wt: 340.4
InChI Key: KRQZPYPURIYBQW-KAMYIIQDSA-N
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Description

The compound “5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a type of Schiff base . It has a molecular weight of 295.38 .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of different amino compounds with aldehydes or ketones . The nature and amount of substituents in the phenyl ring of the salicylaldehyde and the kind of diamines used influence the crystal structure and physicochemical properties of the compounds .


Molecular Structure Analysis

The compound crystallizes as a methanol solvate in the triclinic system, space group P1 . It contains N2O2-inner and O4-outer coordination sites .


Chemical Reactions Analysis

The compound is stable at room temperature. During heating in the air, it first loses a methanol molecule . At higher temperature, the sample decomposition is associated with a strong exothermic effect and the emission of large amounts of carbon dioxide, carbon monoxide, and ammonia .


Physical And Chemical Properties Analysis

The compound has a CAS Number of 402932-19-8 and a linear formula of C13 H13 N O3 S2 . It is solid at room temperature .

Scientific Research Applications

Antidepressant and Sympatholytic Properties

A study on new synthesized derivatives of this compound and benzamides explored their antimonoaminooxidase and sympatholytic properties. The compounds exhibited antimonoaminooxidase activity by inhibiting the deamination of serotonin and sympatholytic action by blocking α1-adrenoreceptors. This research indicates the potential for creating new antidepressant preparations based on monoaminoxidase (MAO) inhibitors with simultaneous sympatholytic properties, which could be safer by reducing the risk of arterial hypertension (Григорян et al., 2022).

Drug Delivery Systems

Another study described the development of N-linked imidazoles as potential pH-sensitive, cleavable linkers for use in cancer drug delivery systems. The kinetics of hydrolysis of these compounds in mild acidic conditions compared to physiological pH was analyzed, demonstrating their potential for controlled release of therapeutics, such as doxorubicin, to cancer cells (Kong et al., 2007).

Antimicrobial Activity

Research into the synthesis and evaluation of Schiff base derivatives of this compound as multifunction additives for medium lubricating oils revealed good copper corrosion inhibitors, anti-rust, and antioxidant properties. This indicates potential applications in material science and industrial applications (Salih & Al-Messri, 2022).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

Future Directions

Schiff bases, including this compound, have potential applications in various fields such as medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer . They are also used as an O2 detector . Future research could explore these applications further.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-10-6-7-12(16(15)21)11-14-17(22)20(18(24)19-14)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,24)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZPYPURIYBQW-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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